molecular formula C44H14F16N4 B1436872 Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine CAS No. 133706-82-8

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Cat. No. B1436872
M. Wt: 902.6 g/mol
InChI Key: LPDUKFMYDJDZMC-UHFFFAOYSA-N
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Description

“Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine”, also known as H2TFP, is a synthetic tetraarylporphyrin molecule. It has gained significant attention in scientific research due to its unique properties and potential applications. It is a synthetic porphyrin specialty chemical .


Molecular Structure Analysis

The molecular formula of “Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine” is C44H14F16N4 . Its molecular weight is 902.6 g/mol .


Physical And Chemical Properties Analysis

“Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine” has a molecular weight of 902.6 g/mol . It should be stored at room temperature and protected from light .

Scientific Research Applications

Multimodal Use in Biomedicine Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine and similar porphyrins have demonstrated remarkable versatility in biomedical research, particularly in the field of photodynamic therapy (PDT) for cancer treatment. These compounds are known for their strong affinity for DNA and high yield of singlet oxygen generation upon light activation, making them effective photosensitizers. Their application extends beyond cancer therapy to antimicrobial photodynamic therapy, showcasing their potential against microbial infections. The development of combination strategies that utilize these porphyrins alongside other photosensitizers and chemotherapeutic agents has been explored to enhance anti-tumor effects and overcome therapeutic resistance. Moreover, their role in nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition highlights their adaptability in various biomedical applications (Garcia-Sampedro, Tabero, Mahamed, & Acedo, 2019).

Advancements in Material Science Fluorinated porphyrinoids, including meso-tetra (2,3,5,6-tetrafluorophenyl) porphine, have found significant application in material science due to their enhanced photo and oxidative stability afforded by fluoro groups. These properties make them ideal for developing advanced functional materials for applications ranging from sensors and photonic devices to components for solar cells, biomedical imaging, theranostics, and catalysts. The tunability of their physicochemical, optoelectronic, and magnetic properties has been a focal point of research, driving innovation in the synthesis and application of these chromophores (Aggarwal, Bhupathiraju, Farley, & Singh, 2021).

Environmental and Catalytic Applications Research into the environmental applications of meso-tetra (2,3,5,6-tetrafluorophenyl) porphine and related compounds has also been notable. These materials have been investigated for their potential in adsorption processes, particularly in the removal of pharmaceutical pollutants such as antibiotics from aqueous solutions. The large specific surface area, high porosity, and favorable pore size distribution of mesoporous carbon materials derived from these porphyrins highlight their efficiency in adsorbing pollutants, thereby contributing to water purification efforts (Ahmed, 2017).

Future Directions

“Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine” has gained significant attention in scientific research due to its unique properties and potential applications. More uses are expected to be discovered .

properties

IUPAC Name

5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H14F16N4/c45-13-9-14(46)38(54)33(37(13)53)29-21-1-2-22(61-21)30(34-39(55)15(47)10-16(48)40(34)56)24-5-6-26(63-24)32(36-43(59)19(51)12-20(52)44(36)60)28-8-7-27(64-28)31(25-4-3-23(29)62-25)35-41(57)17(49)11-18(50)42(35)58/h1-12,61,64H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDUKFMYDJDZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=CC(=C6F)F)F)F)C7=C(C(=CC(=C7F)F)F)F)C8=C(C(=CC(=C8F)F)F)F)C=C3)C9=C(C(=CC(=C9F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H14F16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine
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Reactant of Route 6
Meso-tetra (2,3,5,6-tetrafluorophenyl) porphine

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